molecular formula C4H8ClNO2 B1618688 2-Chloro-N-(2-hydroxyethyl)acetamide CAS No. 6320-16-7

2-Chloro-N-(2-hydroxyethyl)acetamide

Cat. No.: B1618688
CAS No.: 6320-16-7
M. Wt: 137.56 g/mol
InChI Key: YMURLKIIDQPXRE-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-hydroxyethyl)acetamide is an organic compound with the molecular formula C4H8ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its chloroacetamide structure, which includes a chlorine atom, a hydroxyethyl group, and an acetamide moiety.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-hydroxyethyl)acetamide typically involves the reaction of 2-chloroacetaldehyde with dimethylacetamide. This reaction proceeds under controlled conditions to yield the desired product . Another method involves the reaction of chloroacetyl chloride with ethanolamine, which also produces this compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-hydroxyethyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chloroacetamide derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(2-hydroxyethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro and a hydroxyethyl group allows for versatile applications in synthesis and research .

Properties

IUPAC Name

2-chloro-N-(2-hydroxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2/c5-3-4(8)6-1-2-7/h7H,1-3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMURLKIIDQPXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064230
Record name Acetamide, 2-chloro-N-(2-hydroxyethyl)-
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Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6320-16-7
Record name 2-Chloro-N-(2-hydroxyethyl)acetamide
Source CAS Common Chemistry
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Record name Acetamide, 2-chloro-N-(2-hydroxyethyl)-
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Record name 2-Chloro-N-(2-hydroxyethyl)acetamide
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Record name Acetamide, 2-chloro-N-(2-hydroxyethyl)-
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Record name Acetamide, 2-chloro-N-(2-hydroxyethyl)-
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Record name 2-chloro-N-(2-hydroxyethyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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